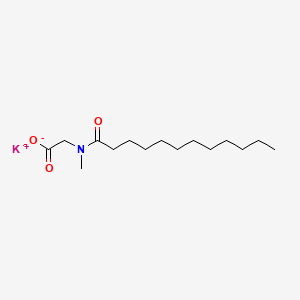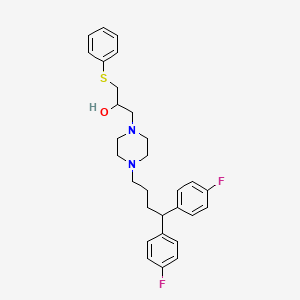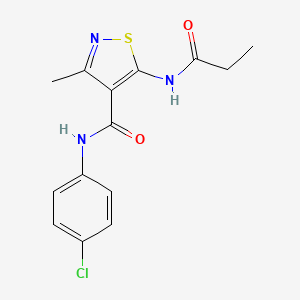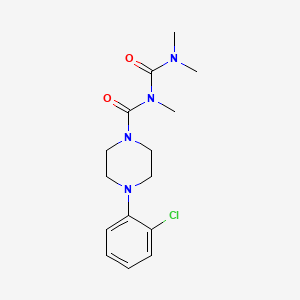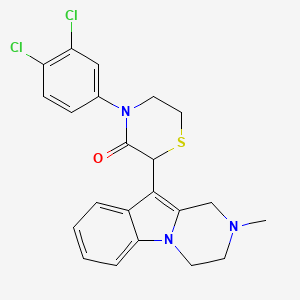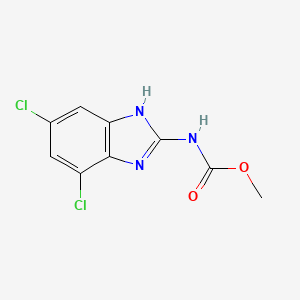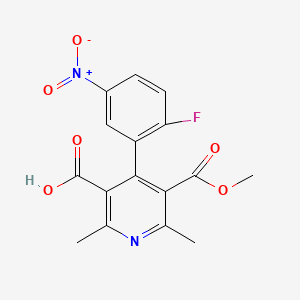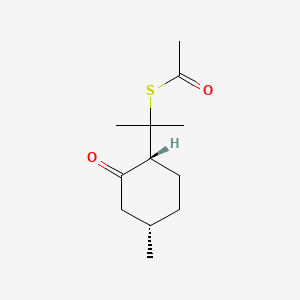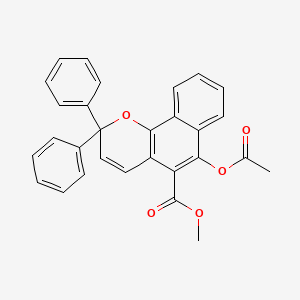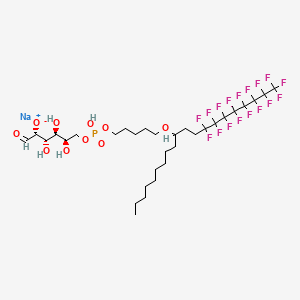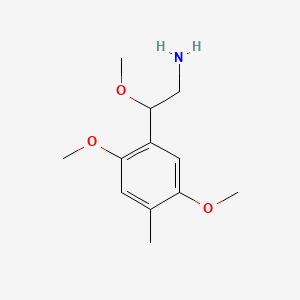
2,5,beta-Trimethoxy-4-methylbenzeneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,beta-Trimethoxy-4-methylbenzeneethanamine is a chemical compound known for its unique structure and properties. It is also referred to as 4-methyl-2,5,beta-trimethoxyphenethylamine
Métodos De Preparación
The synthesis of 2,5,beta-Trimethoxy-4-methylbenzeneethanamine involves several steps and specific reaction conditions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with a suitable amine, such as beta-methoxyethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Final Product: The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,5,beta-Trimethoxy-4-methylbenzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5,beta-Trimethoxy-4-methylbenzeneethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter activity.
Mecanismo De Acción
The mechanism of action of 2,5,beta-Trimethoxy-4-methylbenzeneethanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors, such as serotonin or dopamine receptors, and modulating their activity. This interaction can lead to changes in neurotransmitter levels and subsequent physiological effects .
Comparación Con Compuestos Similares
2,5,beta-Trimethoxy-4-methylbenzeneethanamine can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Both compounds have similar structural features but differ in their pharmacological effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): This compound is another analog with slight variations in its structure, leading to different biological activities.
2,5-Dimethoxy-4-bromoamphetamine (DOB): The presence of a bromine atom in DOB distinguishes it from this compound and results in different reactivity and effects.
Propiedades
Número CAS |
98537-41-8 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxy-4-methylphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C12H19NO3/c1-8-5-11(15-3)9(6-10(8)14-2)12(7-13)16-4/h5-6,12H,7,13H2,1-4H3 |
Clave InChI |
VTEIFHQUZWABDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C(CN)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





